molecular formula C9H8BNO2 B1323185 Isoquinolin-7-ylboronic acid CAS No. 1092790-21-0

Isoquinolin-7-ylboronic acid

Cat. No. B1323185
CAS RN: 1092790-21-0
M. Wt: 172.98 g/mol
InChI Key: SVSZHSMOMDNMLS-UHFFFAOYSA-N
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Description

Isoquinolin-7-ylboronic acid (IQ7BA) is a boronic acid derivative of isoquinoline, a heterocyclic aromatic organic compound. It is an important building block in the synthesis of various pharmaceuticals and agrochemicals. IQ7BA has been widely studied for its potential applications in the fields of medicinal chemistry, organic chemistry, and biochemistry.

Scientific Research Applications

Synthesis of Biquinoline Derivatives

Isoquinolin-7-ylboronic acid has been utilized in the synthesis of biquinoline derivatives. A study by (Broch, Anizon, & Moreau, 2008) achieved the preparation of new 3,6′- and 3,7′-biquinoline derivatives via microwave-assisted Suzuki cross-coupling.

Therapeutic Potential in Drug Design

Isoquinoline alkaloids, including those derived from this compound, show significant pharmacological properties. Bhadra & Kumar (2011) noted their potential anticancer properties and the ongoing research into their molecular targets (Bhadra & Kumar, 2011).

Analytical Applications in Mass Spectrometry

The compound has been studied for its unique mass spectrometric dissociation pathways. Beuck et al. (2009) investigated the collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, providing insights for analytical applications (Beuck et al., 2009).

Anti-Inflammatory Potential

This compound derivatives have been explored for their anti-inflammatory properties. Chao et al. (1999) synthesized and evaluated a series of isoquinolin-1-ones and quinazolin-4-ones for their ability to inhibit tumor necrosis factor alpha, suggesting their potential as new anti-inflammatory agents (Chao et al., 1999).

Environmental Applications

Isoquinoline compounds have been investigated for environmental applications such as in wastewater treatment. Guanghua et al. (2011) studied a bacterium that uses isoquinoline as a sole carbon source for reducing isoquinoline content in coking wastewater (Guanghua et al., 2011).

Safety and Hazards

Isoquinolin-7-ylboronic acid is classified under the GHS07 hazard class. It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and seeking immediate medical attention if necessary .

properties

IUPAC Name

isoquinolin-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-2-1-7-3-4-11-6-8(7)5-9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSZHSMOMDNMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635136
Record name Isoquinolin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092790-21-0
Record name Isoquinolin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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